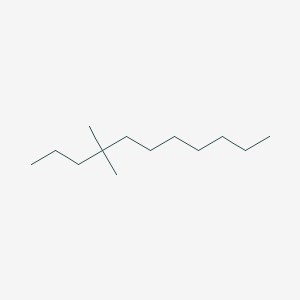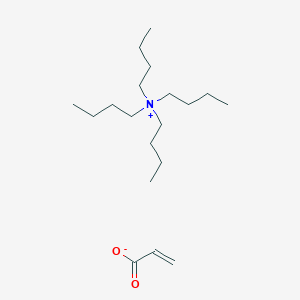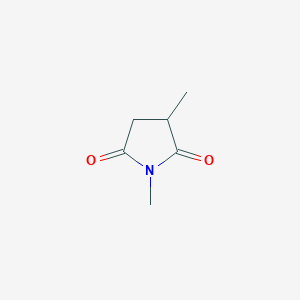
Thiazolidine, 2,2-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidine, 2,2-dipropyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various fields of research.
Applications De Recherche Scientifique
Thiazolidine, 2,2-dipropyl- has been found to have a wide range of scientific research applications. It has been studied for its potential use as a drug delivery system, as well as a potential treatment for various diseases such as cancer and diabetes. Additionally, Thiazolidine, 2,2-dipropyl- has been found to have antioxidant properties, making it a potential candidate for use in anti-aging research.
Mécanisme D'action
The mechanism of action of Thiazolidine, 2,2-dipropyl- is not fully understood. However, it has been found to interact with various enzymes and proteins in the body, leading to its various biochemical and physiological effects.
Biochemical and Physiological Effects:
Thiazolidine, 2,2-dipropyl- has been found to have a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, as well as anti-inflammatory and anti-tumor effects. Additionally, Thiazolidine, 2,2-dipropyl- has been found to have neuroprotective effects, making it a potential candidate for use in neurodegenerative disease research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Thiazolidine, 2,2-dipropyl- in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in various fields of research. Additionally, the synthesis method for Thiazolidine, 2,2-dipropyl- has been optimized, resulting in high yields and purity of the final product.
One of the limitations of using Thiazolidine, 2,2-dipropyl- in lab experiments is its relatively high cost compared to other compounds. Additionally, the mechanism of action of Thiazolidine, 2,2-dipropyl- is not fully understood, making it difficult to predict its effects in certain experimental settings.
Orientations Futures
There are many potential future directions for research on Thiazolidine, 2,2-dipropyl-. One potential direction is the development of Thiazolidine, 2,2-dipropyl- as a drug delivery system. Additionally, further research could be done on the potential use of Thiazolidine, 2,2-dipropyl- in the treatment of various diseases such as cancer and diabetes. Finally, research could be done to further understand the mechanism of action of Thiazolidine, 2,2-dipropyl-, leading to a better understanding of its potential applications in scientific research.
Méthodes De Synthèse
The synthesis method for Thiazolidine, 2,2-dipropyl- involves the condensation of thioacetic acid with 2,2-dipropylamine. The resulting compound is then cyclized to form Thiazolidine, 2,2-dipropyl-. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product.
Propriétés
Numéro CAS |
16763-41-0 |
|---|---|
Formule moléculaire |
C9H19NS |
Poids moléculaire |
173.32 g/mol |
Nom IUPAC |
2,2-dipropyl-1,3-thiazolidine |
InChI |
InChI=1S/C9H19NS/c1-3-5-9(6-4-2)10-7-8-11-9/h10H,3-8H2,1-2H3 |
Clé InChI |
DNGCIDUSFMHBEE-UHFFFAOYSA-N |
SMILES |
CCCC1(NCCS1)CCC |
SMILES canonique |
CCCC1(NCCS1)CCC |
Autres numéros CAS |
16763-41-0 |
Synonymes |
2,2-Dipropylthiazolidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















